molecular formula C14H13Br B13878041 4-Bromomethyl-2-methyl-biphenyl

4-Bromomethyl-2-methyl-biphenyl

Cat. No.: B13878041
M. Wt: 261.16 g/mol
InChI Key: SJWFRYMPGZQCBK-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-methyl-1-phenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-methyl-1-phenylbenzene typically involves the bromination of 2-methyl-1-phenylbenzene. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(bromomethyl)-2-methyl-1-phenylbenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution, amines in organic solvents, or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-phenylbenzene.

    Reduction: Formation of 2-methyl-1-phenylbenzene.

Scientific Research Applications

4-(bromomethyl)-2-methyl-1-phenylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and interactions due to its reactivity and structural features.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-methyl-1-phenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the methyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(bromomethyl)-1-phenylbenzene: Lacks the methyl group at the 2-position.

    2-methyl-1-phenylbenzene: Lacks the bromomethyl group.

    4-(chloromethyl)-2-methyl-1-phenylbenzene: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

4-(bromomethyl)-2-methyl-1-phenylbenzene is unique due to the presence of both a bromomethyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1-phenylbenzene

InChI

InChI=1S/C14H13Br/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

SJWFRYMPGZQCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C2=CC=CC=C2

Origin of Product

United States

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